molecular formula C20H22ClN5O2 B2970806 1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea CAS No. 1060362-08-4

1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea

Cat. No.: B2970806
CAS No.: 1060362-08-4
M. Wt: 399.88
InChI Key: KTKXDNKTROFTED-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea is a chemical research compound designed for investigative purposes, featuring a core imidazo[1,2-b]pyridazine scaffold. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Compounds based on the imidazo[1,2-b]pyridazine structure have been explored as potent inhibitors of enzymes like Lck (Lymphocyte-specific protein tyrosine kinase), which is a prominent target in immunology and oncology research for potential therapies against autoimmune diseases, asthma, and organ transplant rejection . Furthermore, structurally related nitroimidazo[1,2-b]pyridazine analogs have demonstrated promising in vitro antitrypanosomal activity, indicating the potential of this chemotype in the development of new treatments for neglected tropical diseases such as African sleeping sickness . The molecular structure of this reagent incorporates a 2-chloro phenyl group and a cyclohexyl urea moiety, which are common pharmacophores intended to modulate biological activity and physicochemical properties. The specific stereochemistry and substituents are critical for optimizing binding affinity and selectivity toward specific protein targets. This product is intended for use in For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

1-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2/c1-28-19-10-9-18-23-17(12-26(18)25-19)13-7-8-15(21)16(11-13)24-20(27)22-14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKXDNKTROFTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a chloro-substituted phenyl group and an imidazo[1,2-b]pyridazinyl moiety, which contribute to its biological efficacy.

  • Molecular Formula : C₁₃H₁₁ClN₄O
  • Molecular Weight : Approximately 274.71 g/mol
  • CAS Number : 946217-54-5

Structure

The compound's structure can be represented as follows:

1 2 Chloro 5 6 methoxyimidazo 1 2 b pyridazin 2 yl phenyl 3 cyclohexylurea\text{1 2 Chloro 5 6 methoxyimidazo 1 2 b pyridazin 2 yl phenyl 3 cyclohexylurea}

This structure is notable for its dual functionality as both an aromatic amine and an imidazole derivative, positioning it favorably for drug development contexts.

The biological activity of 1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea involves its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that play significant roles in various cellular pathways. The compound may exert its effects by modulating these targets, leading to therapeutic outcomes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been studied for its ability to inhibit tumor cell growth through mechanisms such as:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by targeting specific signaling pathways involved in cancer progression.

Antiparasitic Activity

In addition to its anticancer effects, the compound has shown promise as an antiparasitic agent . Its structural features allow it to interact with biological targets in parasites, potentially disrupting their life cycles. This activity is particularly relevant in the context of diseases caused by protozoan and helminthic parasites.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical family, providing insights into their mechanisms and potential therapeutic applications:

StudyFindings
Study 1 Investigated the cytotoxic effects of similar compounds on various cancer cell lines, demonstrating selective toxicity towards rapidly dividing cells.
Study 2 Explored the antiparasitic activity of imidazo[1,2-b]pyridazine derivatives, highlighting their effectiveness against specific protozoan infections.
Study 3 Analyzed the structure-activity relationship (SAR) of chloro-substituted phenyl compounds, establishing correlations between structural modifications and biological efficacy.

These findings underscore the potential of 1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea as a lead compound for further drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural motifs, focusing on synthesis, physicochemical properties, and bioactivity.

Key Observations

Core Heterocycle Variability: The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from pyridazinones (e.g., compounds 3a-3h) and pyrrolo-thiazolo-pyrimidines . In contrast, pyridazinones (e.g., 3a-3h) are more polar due to the ketone group, which may limit membrane permeability compared to the methoxy-substituted target compound .

Compounds like 1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitro-hexahydroimidazo-pyridine share a chloro-substituted aromatic system but lack the urea linkage, resulting in divergent pharmacological profiles.

More complex fused systems (e.g., pyrrolo-thiazolo-pyrimidines ) require multi-step condensation and cyclization, likely making the target compound’s synthesis less straightforward.

Table 2: Hypothetical Physicochemical Properties

Property Target Compound 5-Chloro-6-phenylpyridazin-3(2H)-ones Pyrrolo-thiazolo-pyrimidine
Molecular Weight ~450–470 g/mol ~250–300 g/mol ~500–550 g/mol
LogP (Predicted) ~3.5–4.0 ~2.0–2.5 ~4.5–5.0
Hydrogen Bond Donors 2 (urea NH groups) 1 (pyridazinone NH) 1–2 (depending on substituents)
Aromatic Rings 3 (phenyl, imidazo-pyridazine) 2 (phenyl, pyridazinone) 4 (pyrrolo-thiazolo-pyrimidine, aryl)

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